4'-Fluoro-2'-methyl-5'-nitroacetophenone
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8FNO3 |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
1-(4-fluoro-2-methyl-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H8FNO3/c1-5-3-8(10)9(11(13)14)4-7(5)6(2)12/h3-4H,1-2H3 |
InChI Key |
VYBQWZDDGBACDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)[N+](=O)[O-])F |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 4 Fluoro 2 Methyl 5 Nitroacetophenone
Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.org For 4'-Fluoro-2'-methyl-5'-nitroacetophenone, two primary disconnections are logical based on established aromatic chemistry transformations.
The first strategic disconnection targets the bond between the aromatic ring and the acetyl group's carbonyl carbon. This C-C bond can be retrosynthetically cleaved via a Friedel-Crafts acylation transform, identifying an acylium ion synthon and a substituted aromatic precursor. The second key disconnection involves the C-N bond of the nitro group, which points to an electrophilic aromatic substitution (nitration) reaction.
Applying these transforms suggests two potential synthetic routes:
Route A : This route begins with the nitration of 4-fluoro-2-methylacetophenone. The primary precursor for this step is 4-fluoro-2-methylacetophenone, which in turn can be derived from 3-fluorotoluene (B1676563) via Friedel-Crafts acylation.
Route B : This alternative approach involves the Friedel-Crafts acylation of 1-fluoro-3-methyl-4-nitrobenzene. This precursor would be synthesized by the nitration of 3-fluorotoluene.
The regiochemical control exerted by the substituents is a critical factor in determining the more viable route. In Route A, the acylation of 3-fluorotoluene is followed by nitration. The ortho-, para-directing effects of the fluorine and methyl groups, combined with the meta-directing effect of the acetyl group, must align to yield the desired 5'-nitro isomer.
| Retrosynthetic Step | Description | Key Precursors Identified |
|---|---|---|
| C(aryl)-C(acyl) Disconnection | Applying a Friedel-Crafts acylation transform. | 4-Fluoro-2-methyl-5-nitrobenzene + Acetyl Chloride |
| C(aryl)-N Disconnection | Applying a nitration transform. | 4'-Fluoro-2'-methylacetophenone (B1306853) |
Established and Analogous Synthetic Pathways for Substituted Nitroacetophenones
The synthesis of substituted nitroacetophenones often relies on a combination of two fundamental reactions in aromatic chemistry: Friedel-Crafts acylation and electrophilic nitration.
Friedel-Crafts acylation is a robust method for introducing an acyl group onto an aromatic ring. wikipedia.org The reaction typically employs an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). khanacademy.orgsigmaaldrich.com The electrophile in this reaction is a resonance-stabilized acylium ion, which then attacks the electron-rich aromatic ring. sigmaaldrich.com
For the synthesis of the precursor 4'-fluoro-2'-methylacetophenone, the starting material would be 3-fluorotoluene. The acylation reaction would proceed as follows:
Reactants : 3-fluorotoluene and acetyl chloride (or acetic anhydride).
Catalyst : A stoichiometric amount of AlCl₃ is generally required because the product ketone complexes with the Lewis acid. organic-chemistry.org
Regiochemistry : The fluorine atom and the methyl group are both ortho-, para-directing activators. The primary site of acylation would be the position para to the fluorine and ortho to the methyl group (C4 position), which is sterically accessible and electronically activated by both groups.
This regioselectivity makes Friedel-Crafts acylation a highly effective step for constructing the carbon skeleton of the target molecule from 3-fluorotoluene.
The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, classically a mixture of concentrated nitric acid and sulfuric acid. google.comgoogle.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
In the synthesis of this compound from 4'-fluoro-2'-methylacetophenone, the regiochemical outcome of the nitration is governed by the directing effects of the three existing substituents:
Fluoro Group (at C4') : Ortho-, para-director (weakly activating).
Methyl Group (at C2') : Ortho-, para-director (activating).
Acetyl Group (at C1') : Meta-director (deactivating).
The positions ortho to the methyl group are C1' and C3'. The positions ortho to the fluoro group are C3' and C5'. The positions meta to the acetyl group are C3' and C5'. The C3' and C5' positions are therefore electronically favored by all three groups. Steric hindrance from the adjacent methyl and acetyl groups may slightly disfavor the C3' position, leading to preferential nitration at the C5' position. The reaction is typically conducted at low temperatures (e.g., -10°C to 0°C) to control the reaction rate and prevent side reactions. google.com
A complete and plausible synthetic route starting from a simple precursor combines the aforementioned reactions in a logical sequence. A common pathway for analogous compounds, such as 4-chloro-2-fluoro-5-nitroacetophenone, starts with a substituted aniline (B41778) and proceeds through several transformations. google.com However, a more direct route for the target compound begins with 3-fluorotoluene.
Proposed Synthetic Pathway:
Step 1: Friedel-Crafts Acylation of 3-Fluorotoluene. 3-fluorotoluene is reacted with acetyl chloride in the presence of aluminum chloride. The major product formed is 4'-fluoro-2'-methylacetophenone due to the ortho, para-directing nature of the methyl and fluoro substituents.
Step 2: Nitration of 4'-Fluoro-2'-methylacetophenone. The intermediate from Step 1 is subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid at reduced temperatures. The concerted directing effects of the existing groups guide the nitronium ion to the 5'-position, yielding the final product, this compound.
This two-step sequence is efficient as it utilizes common and well-understood reactions while ensuring high regiochemical control at each stage.
| Reaction Step | Typical Reagents and Conditions for Analogous Syntheses | Reference |
|---|---|---|
| Friedel-Crafts Acylation | Substituted Aromatic, Acetyl Chloride, Aluminum Chloride (AlCl₃), Inert Solvent (e.g., Dichloromethane), 0°C to room temperature. | organic-chemistry.orggoogle.com |
| Electrophilic Nitration | Substituted Acetophenone (B1666503), Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄), -10°C to 0°C. | google.comgoogle.com |
Novel and Emerging Synthetic Techniques
While classical methods are effective, research continues to focus on developing more efficient, selective, and environmentally benign synthetic strategies.
Modern synthetic chemistry seeks to replace stoichiometric reagents with catalytic alternatives to improve sustainability and efficiency.
Catalytic Friedel-Crafts Acylation : Traditional Friedel-Crafts acylations require more than a stoichiometric amount of Lewis acid catalyst, which generates significant waste during aqueous workup. Research has explored the use of solid acid catalysts, such as zeolites and metal oxides (e.g., ZnO), which can be easily recovered and reused, offering a "greener" alternative. wikipedia.orgorganic-chemistry.org These catalysts can promote the acylation of activated aromatic rings under milder conditions.
Catalytic Nitration : The development of catalytic nitration methods aims to avoid the use of harsh mixed acids. Recent advancements include the use of P450 enzymes, which have shown potential for biocatalytic nitration, although controlling regioselectivity remains a challenge. acs.org Other approaches involve using solid-supported catalysts or novel nitrating agents that operate under milder conditions, thereby enhancing the safety and environmental profile of the reaction.
Catalytic Fluorination : While not directly applicable to the proposed main pathway starting from 3-fluorotoluene, modern catalytic fluorination methods are crucial for synthesizing fluorinated aromatics in general. Techniques using electrophilic fluorinating agents like Selectfluor, often in combination with transition metal or organocatalysts, allow for the late-stage introduction of fluorine atoms with high selectivity. mdpi.com Such strategies expand the toolkit for creating complex fluorinated molecules.
These emerging catalytic methods represent the future of aromatic synthesis, promising more efficient and sustainable routes to complex molecules like this compound.
Green Chemistry Principles and Sustainable Synthetic Protocols
The integration of green chemistry is paramount in modern organic synthesis to minimize environmental impact and enhance safety. For a multi-step synthesis that could lead to this compound, several green principles are applicable. The primary goals include reducing waste, avoiding hazardous reagents, and improving energy efficiency. researchgate.netnih.gov
Key considerations for a sustainable synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, catalytic processes are favored over stoichiometric reagents.
Use of Safer Solvents: Traditional syntheses of nitroaromatic compounds often employ hazardous solvents. nih.gov Research into greener alternatives, such as ionic liquids or even aqueous media for certain steps like fluorination, is an active area. researchgate.netrsc.org The use of solvent-free conditions, where applicable, represents an ideal scenario, potentially reducing both environmental impact and purification costs. chemijournal.com
Catalysis: Employing catalytic reagents in place of stoichiometric ones can significantly reduce waste. For key steps like acylation or nitration, the development of recyclable solid acid catalysts or efficient metal-based catalysts can offer a greener alternative to traditional Lewis acids or corrosive mixed acids. chemijournal.comorganic-chemistry.org
Energy Efficiency: Performing reactions at ambient temperature and pressure whenever possible reduces energy consumption. frontiersin.org Flow chemistry, in particular, can offer better control over exothermic reactions like nitration, improving safety and energy efficiency compared to batch processing. beilstein-journals.orggoogle.com
Recent advances in fluorine chemistry are increasingly focused on developing more environmentally benign processes to replace harsh, energy-intensive methods. researchgate.netdovepress.comresearchgate.net Similarly, new protocols for the synthesis of nitroaromatic compounds aim to be more practical and eco-friendly. researchgate.netorganic-chemistry.org
Chemo- and Regioselective Functionalization Techniques
Achieving the desired substitution pattern in this compound requires precise control over chemo- and regioselectivity. The primary challenge lies in introducing the nitro group at the correct position on a precursor molecule, likely 4-fluoro-2-methylacetophenone.
The directing effects of the substituents already on the aromatic ring are crucial. The methyl group (-CH₃) and the acetyl group (-COCH₃) are both ortho-, para-directing, while the fluorine atom (-F) is also an ortho-, para-director, albeit a deactivating one. The acetyl group is a meta-director. In the precursor 4-fluoro-2-methylacetophenone, the most powerful activating group, the methyl group, and the fluorine atom will direct incoming electrophiles.
Controlling the regioselectivity of nitration is a well-studied but often challenging aspect of aromatic chemistry. researchgate.net The incoming electrophile (the nitronium ion, NO₂⁺) will be directed by the existing groups. The methyl group at position 2 and the fluorine at position 4 both activate the ortho and para positions relative to themselves. The acetyl group at position 1 is a deactivating meta-director. The final position of the nitro group at position 5 is ortho to the fluorine and meta to both the methyl and acetyl groups. This outcome suggests a complex interplay of electronic and steric effects.
Modern synthetic methods offer various strategies to enhance regioselectivity:
Catalyst Control: The use of specific catalysts, such as zeolites or certain ionic liquids, can influence the position of nitration by creating a specific steric or electronic environment around the substrate. researchgate.netresearchgate.net
Blocking Groups: In some cases, a position on the ring can be temporarily blocked to force substitution at another site, with the blocking group being removed in a subsequent step.
Ligand-Controlled Functionalization: In more advanced applications, the choice of ligand on a metal catalyst can exquisitely control reaction selectivity, although this is more common in cross-coupling reactions than classical electrophilic substitutions. nih.gov
The development of methods for the chemo-, regio-, and stereoselective synthesis of complex molecules is a continuing goal in organic chemistry. mdpi.comnih.govorganic-chemistry.org
Optimization of Reaction Conditions and Process Parameters
Fine-tuning reaction conditions is critical for maximizing yield and selectivity while minimizing side-product formation. For a synthesis involving steps like Friedel-Crafts acylation and electrophilic nitration, solvent, temperature, and catalyst loading are key variables.
Influence of Solvent Systems on Reaction Efficacy and Yield
The choice of solvent can dramatically affect the outcome of a reaction, particularly in processes like Friedel-Crafts acylation. researchgate.net Solvents can influence reactant solubility, reaction rates, and even the regioselectivity of the product. stackexchange.com
For a potential Friedel-Crafts acylation step to produce a precursor to the target molecule, various solvents could be considered. The polarity of the solvent can affect the stability of intermediates and transition states. For example, in the acetylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents can lead to the thermodynamic product due to the solubility of the intermediate-Lewis acid complex. stackexchange.com
| Solvent | Dielectric Constant (approx.) | Plausible Role in Synthesis | Potential Impact |
|---|---|---|---|
| Carbon Disulfide (CS₂) | 2.6 | Traditional non-polar solvent for Friedel-Crafts reactions. | May favor kinetic control; however, it is highly flammable and toxic. |
| 1,2-Dichloroethane (DCE) | 10.4 | Commonly used polar aprotic solvent. | Often shows good reactivity and high conversion rates in acylations. researchgate.net |
| Nitrobenzene | 34.8 | Polar solvent sometimes used for Friedel-Crafts reactions. | Can increase solubility of the catalyst-product complex, potentially affecting selectivity. stackexchange.com Also acts as a high-boiling point medium. |
| Solvent-free | N/A | "Green" approach using solid acid catalysts. | Reduces waste and simplifies purification; product selectivity can be high. chemijournal.com |
In the nitration step, the solvent is often the concentrated acid itself (e.g., sulfuric acid). However, the choice of co-solvent or reaction medium can be critical for controlling regioselectivity, as seen in the nitration of tryptophan derivatives where different solvents lead to different isomers. nih.gov
Temperature, Pressure, and Catalyst Loading Effects on Selectivity
Temperature is a critical parameter, especially in exothermic reactions like nitration. google.com Poor temperature control can lead to the formation of multiple nitrated byproducts and raise safety concerns. For many aromatic nitrations, temperatures are kept low, often between -10 °C and 10 °C, to ensure controlled reaction and high selectivity. google.comresearchgate.net
Catalyst loading, particularly the molar ratio of Lewis acid to substrate in a Friedel-Crafts reaction, also plays a vital role. Sufficient catalyst is needed to activate the acylating agent, but excess catalyst can lead to side reactions or product degradation. The optimization of these parameters is crucial for achieving high yields. masterorganicchemistry.com
| Parameter | Reaction Step | Typical Range | Effect on Selectivity and Yield |
|---|---|---|---|
| Temperature | Nitration | -10 °C to 10 °C | Lower temperatures generally increase selectivity for mononitration and prevent byproduct formation. google.com |
| Temperature | Friedel-Crafts Acylation | 0 °C to 100 °C | Can influence kinetic vs. thermodynamic product distribution. Higher temperatures may decrease selectivity. |
| Catalyst Loading (Lewis Acid) | Friedel-Crafts Acylation | 1.0 - 3.0 molar equivalents | Affects reaction rate and conversion. Excess catalyst may lead to side reactions. |
| Pressure | General | Atmospheric | Most nitration and acylation reactions are conducted at atmospheric pressure; pressure is not typically a primary variable for selectivity. google.com |
Mechanistic Insights into Key Synthetic Steps
Understanding the reaction mechanism is fundamental to optimizing a synthesis. The key steps in producing this compound would likely involve electrophilic aromatic substitution. byjus.com
Nitration Mechanism: The nitration of the aromatic ring proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong acid, typically sulfuric acid. masterorganicchemistry.comyoutube.com
Generation of Electrophile: H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂O⁺-NO₂
Electrophilic Attack: The aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com
Deprotonation: A weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon bearing the nitro group, restoring aromaticity. masterorganicchemistry.com
The regioselectivity is determined during the second step. The existing substituents (-F, -CH₃, -COCH₃) influence the stability of the possible arenium ion intermediates. The methyl and fluoro groups can help stabilize the positive charge through resonance and induction when the attack occurs at the ortho or para positions relative to them, while the meta-directing acetyl group destabilizes ortho/para attack. chemguide.co.uk The formation of the 5-nitro isomer is a result of the combined directing effects of these groups. Theoretical and gas-phase studies suggest that the mechanism can exist on a continuum between a polar mechanism and a single-electron transfer (SET) mechanism, depending on the reactivity of the aromatic substrate. researchgate.net
Friedel-Crafts Acylation Mechanism: This reaction involves the generation of an acylium ion (R-C≡O⁺) from an acyl halide or anhydride and a Lewis acid like AlCl₃. masterorganicchemistry.com The aromatic ring then attacks this powerful electrophile, followed by deprotonation to yield the ketone, in a mechanism analogous to nitration.
By carefully considering these mechanistic details, chemists can rationally design synthetic routes and optimize reaction conditions to favor the formation of this compound with high purity and yield.
Chemical Reactivity and Transformation Pathways of 4 Fluoro 2 Methyl 5 Nitroacetophenone
Reactions Involving the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is also susceptible to reduction and can participate in electron-transfer processes.
The reduction of the nitro group to an amino group is a common and important transformation for nitroaromatic compounds. This conversion is typically achieved through catalytic hydrogenation or by using chemical reducing agents. For instance, the reduction of 3-nitroacetophenone, a related compound, can be selectively achieved using tin and hydrochloric acid, which reduces the nitro group without affecting the carbonyl group. A similar chemoselectivity can be expected for 4'-Fluoro-2'-methyl-5'-nitroacetophenone.
Catalytic hydrogenation is another widely used method. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel are effective for this transformation. For example, Ru/TiO2 catalysts have shown excellent performance in the selective reduction of 4-nitroacetophenone to 4-aminoacetophenone at room temperature and atmospheric hydrogen pressure, achieving high selectivity. researchgate.net This suggests that similar catalytic systems could be employed for the reduction of this compound to the corresponding 5'-amino derivative.
The general reaction for the reduction of the nitro group is as follows:

Table 1: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Selectivity |
|---|---|---|
| Sn/HCl | Acidic | High for nitro group over carbonyl |
| Fe/HCl or Fe/NH4Cl | Acidic or neutral | High for nitro group |
| H2/Pd-C | Neutral | Can also reduce other functional groups |
| H2/PtO2 | Acidic or neutral | Can also reduce other functional groups |
| NaBH4/NiCl2 | Methanol | Can be selective |
Nitroaromatic compounds are known to participate in electron-transfer reactions due to the electron-accepting nature of the nitro group. nih.gov These compounds can be reduced in single- or two-electron steps by various flavoenzymes and metalloproteins. nih.gov The single-electron reduction of a nitroaromatic compound (ArNO2) leads to the formation of a nitro anion radical (ArNO2•−).
Reactions Involving the Fluoro Substituent
The fluorine atom on the aromatic ring is a site for nucleophilic aromatic substitution and can participate in cross-coupling reactions.
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group in the para position. The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it and facilitates the subsequent departure of the fluoride (B91410) ion. libretexts.org
A variety of nucleophiles can displace the fluoride, including alkoxides, phenoxides, amines, and thiols. For example, the reaction of 4-fluoro-1-nitrobenzene with pyrrolidine (B122466) is a classic example of an SNAr reaction. researchgate.net Similarly, this compound can react with various nucleophiles to introduce a range of substituents at the 4'-position. The general scheme for the SNAr reaction is shown below:

Table 2: Examples of Nucleophiles in SNAr Reactions
| Nucleophile | Product Type |
|---|---|
| RO- | Aryl ether |
| ArO- | Diaryl ether |
| RNH2 | N-substituted aniline (B41778) |
| R2NH | N,N-disubstituted aniline |
While the C-F bond is generally strong, cross-coupling reactions at fluorinated aromatic centers are possible, particularly with the use of appropriate catalysts. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool in organic synthesis. youtube.com Palladium-catalyzed Suzuki-Miyaura reactions have been successfully employed for the coupling of fluorinated aryl bromides with boronic acids to produce fluorinated biphenyl (B1667301) derivatives. mdpi.comresearchgate.net
Although aryl fluorides are generally less reactive than other aryl halides in these reactions, advancements in catalyst design have enabled the use of fluorinated arenes as coupling partners. nih.gov For this compound, a Suzuki-Miyaura coupling could potentially be used to synthesize biphenyl derivatives, which are important structural motifs in many pharmaceuticals and materials.
Reactivity of the Acetophenone (B1666503) Moiety
The acetophenone moiety consists of a carbonyl group and an adjacent methyl group, both of which can undergo a variety of chemical reactions. The acetyl group is an electron-withdrawing group and a meta-director for electrophilic aromatic substitution, though the reactivity of the ring is already heavily influenced by the other substituents. studyraid.com
Reactions of the carbonyl group include reduction to an alcohol and conversion to an oxime. The methyl group is weakly acidic and can be deprotonated to form an enolate, which can then participate in various reactions such as aldol (B89426) condensations and halogenations.
For example, the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4). muni.cz It can also react with hydroxylamine (B1172632) to form an oxime. muni.cz The methyl group of the acetophenone can undergo condensation reactions with aldehydes in the presence of a base, in what is known as the Claisen-Schmidt condensation, to form chalcones (α,β-unsaturated ketones). ichem.md
Table 3: Reactions of the Acetophenone Moiety
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Carbonyl Reduction | NaBH4 | Secondary alcohol |
| Oxime Formation | NH2OH·HCl | Oxime |
| Aldol Condensation | Aldehyde, Base | Chalcone |
Carbonyl Group Transformations
The ketone carbonyl group in this compound is a primary site for nucleophilic addition and condensation reactions. The reactivity of this group is influenced by the electronic effects of the substituents on the aromatic ring.
Transformations such as condensation reactions are anticipated. For instance, in an aldol-type condensation, the carbonyl group would act as an electrophile, reacting with an enolate nucleophile. Another key reaction is its transformation into hydrazones, which are known for their diverse biological activities. The reaction with hydrazides, like cyanoacetylhydrazine, typically proceeds via nucleophilic attack on the carbonyl carbon, leading to the formation of a C=N bond, a common pathway for synthesizing hydrazide-hydrazone derivatives. mdpi.com
Table 1: Predicted Carbonyl Group Transformations
| Reaction Type | Reagents | Potential Product | Notes |
|---|---|---|---|
| Hydrazone Formation | Hydrazine or substituted hydrazines (e.g., cyanoacetylhydrazine) | Corresponding hydrazone derivative | A common condensation reaction for ketones. |
| Aldol Condensation | Aldehyde/ketone with enolizable protons, Base or Acid catalyst | β-hydroxy ketone (Aldol adduct) or α,β-unsaturated ketone (enone) | The compound would serve as the electrophilic partner. |
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 1-(4-Fluoro-2-methyl-5-nitrophenyl)ethanol | Reduction of the ketone to a secondary alcohol. |
Alpha-Hydrogen Reactivity and Enolate Chemistry
The methyl group adjacent (alpha) to the carbonyl function possesses acidic protons. The presence of the electron-withdrawing acetyl group enhances the acidity of these α-hydrogens, facilitating their removal by a suitable base to form a nucleophilic enolate. masterorganicchemistry.com Enolates are versatile intermediates in organic synthesis, capable of reacting with a wide range of electrophiles. libretexts.orglibretexts.org
The formation and reactivity of enolates are central to many carbon-carbon bond-forming reactions. masterorganicchemistry.com Once formed, the enolate of this compound can participate in several key transformations:
Alkylation: Reaction with alkyl halides in an SN2 reaction to form a new C-C bond at the alpha-position. masterorganicchemistry.com
Halogenation: In the presence of a base and a halogen (Cl₂, Br₂, I₂), the enolate can react rapidly to produce an α-halogenated ketone. libretexts.orgmnstate.edu This reaction can be difficult to stop at mono-substitution under basic conditions, as the introduction of an electron-withdrawing halogen further increases the acidity of the remaining alpha-hydrogens, promoting further halogenation. libretexts.orgmnstate.edu
Aldol Addition/Condensation: The enolate can act as a nucleophile, attacking the carbonyl group of another molecule (including another molecule of itself or a different aldehyde/ketone) to form a β-hydroxy ketone. mnstate.edu
The stability and reactivity of the enolate are influenced by the substituents on the phenyl ring. The strong electron-withdrawing effect of the nitro group is expected to increase the acidity of the alpha-hydrogens, making enolate formation more favorable compared to an unsubstituted acetophenone. The study of the related 4-fluoroacetophenone has shown that its lithium enolate can exist in various aggregate forms (dimers, tetramers) in solution, each with different reactivity in subsequent reactions like aldol additions. nih.gov A similar complex behavior could be anticipated for the enolate of this compound.
Multi-Component Reactions and Complex Scaffold Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy in constructing complex molecules. nih.govnih.gov
Acetophenone derivatives are common building blocks in MCRs. For example, nitro-substituted acetophenones are utilized in the Hantzsch synthesis of dihydropyridines, a well-known MCR. mdpi.com This reaction typically involves the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source. It is plausible that this compound could serve as the carbonyl component in Hantzsch-type reactions or other MCRs to generate complex, highly substituted heterocyclic scaffolds. mdpi.com The efficiency of MCRs makes them a powerful tool in drug discovery for rapidly generating libraries of structurally diverse compounds. nih.govrsc.org
Table 2: Potential Participation in Multi-Component Reactions
| MCR Name | Typical Reactants | Potential Role of Compound | Product Scaffold |
|---|---|---|---|
| Hantzsch Pyridine Synthesis | Aldehyde, β-dicarbonyl compound, Ammonia source | As the β-dicarbonyl component (after enolization) | 1,4-Dihydropyridine or Pyridine derivative |
| Biginelli Reaction | Aldehyde, Urea or Thiourea, β-ketoester | As the β-ketoester component | Dihydropyrimidinone (DHPM) |
Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 2 Methyl 5 Nitroacetophenone
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For 4'-Fluoro-2'-methyl-5'-nitroacetophenone, an HRMS analysis would be expected to yield a highly accurate mass measurement of the molecular ion.
Table 1: Theoretical HRMS Data for this compound (Note: This table is based on theoretical calculations, as experimental data is unavailable.)
| Ion Formula | Adduct | Mass Type | Calculated m/z |
| [C₉H₈FNO₃]+ | [M]+ | Monoisotopic | 197.0488 |
| [C₉H₉FNO₃]+ | [M+H]+ | Monoisotopic | 198.0566 |
| [C₉H₈FNNaO₃]+ | [M+Na]+ | Monoisotopic | 220.0386 |
This data is generated based on the chemical formula and is for illustrative purposes only.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A full NMR analysis of this compound would involve several complementary experiments.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity2D NMR experiments are essential for establishing the bonding framework of a molecule by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) would be used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. This would help to map out the proton connectivity within the methyl group and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of each carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule, for instance, linking the acetyl group protons to the aromatic ring carbons.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.govnih.gov The resulting spectra provide a characteristic "fingerprint" of the compound and confirm the presence of specific functional groups.
Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound (Note: This table lists typical frequency ranges for the functional groups present in the molecule, as specific experimental data is unavailable.)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1680 - 1700 |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-F | Stretch | 1000 - 1400 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Methyl) | Stretch | 2850 - 3000 |
This data is based on general spectroscopic principles and is for illustrative purposes only.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency range, making FTIR an excellent method for identifying the functional groups present in a molecule.
For an acetophenone (B1666503) derivative, the FTIR spectrum would be analyzed for key vibrational modes. The presence of the various substituents on the aromatic ring—a fluorine atom, a methyl group, and a nitro group—would influence the exact frequencies of these vibrations.
Hypothetical FTIR Data for a Substituted Acetophenone
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch (methyl) | 2975-2850 | Medium |
| Carbonyl (C=O) Stretch | 1700-1680 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Variable |
| Asymmetric NO₂ Stretch | 1550-1500 | Strong |
| Symmetric NO₂ Stretch | 1350-1300 | Strong |
| C-N Stretch | 870-810 | Medium |
Raman Spectroscopy for Vibrational Fingerprinting and Conformational Studies
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique "fingerprint" of a molecule. For this compound, Raman spectroscopy would be valuable for confirming the presence of the aromatic ring and the nitro group, as their symmetric vibrations are typically strong in the Raman spectrum. Conformational isomers, if present, could also be identified through the appearance of unique Raman bands.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. For this compound, the benzene (B151609) ring, the carbonyl group, and the nitro group are all chromophores. The conjugation between the aromatic ring and the carbonyl group, as well as the presence of the other substituents, would influence the energy of the electronic transitions and thus the λmax values.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all molecules fluoresce, for those that do, the emission spectrum can provide further insights into the electronic structure and excited states of the molecule. The presence of the nitro group often quenches fluorescence, so it would be of interest to determine if this compound exhibits any fluorescent properties.
Hypothetical UV-Vis Data for a Substituted Acetophenone
| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| π → π* (aromatic ring) | ~250-280 | High |
Theoretical and Computational Chemistry Investigations of 4 Fluoro 2 Methyl 5 Nitroacetophenone
Quantum Mechanical (QM) Studies of Molecular Conformation and Geometry
Quantum mechanical calculations are fundamental to determining the most stable three-dimensional structure of a molecule. These studies involve solving the Schrödinger equation for the molecule's electronic structure to find the geometry that corresponds to the lowest energy state.
For 4'-Fluoro-2'-methyl-5'-nitroacetophenone, the primary conformational considerations involve the orientation of the acetyl group and the nitro group relative to the phenyl ring. Computational studies on similar 2'-fluoroacetophenone derivatives have consistently shown a strong preference for an s-trans conformation. nih.govacs.org In this arrangement, the carbonyl group of the acetyl moiety is oriented away from the fluorine atom. This preference is attributed to the minimization of steric hindrance and electrostatic repulsion between the electronegative fluorine and oxygen atoms. nih.govrsc.org
Geometry optimization calculations, typically performed using Density Functional Theory (DFT) methods, can provide precise data on bond lengths, bond angles, and dihedral angles. The phenyl ring is expected to be largely planar, with the substituents causing minor deviations. The acetyl group is also predicted to be coplanar with the ring to maximize conjugation, a feature observed in other substituted acetophenones. researchgate.net
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C=O | 1.22 |
| C-C (acetyl) | 1.51 | |
| C-N (nitro) | 1.48 | |
| N=O | 1.23 | |
| C-F | 1.35 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| **Bond Angles (°) ** | C-C-O (acetyl) | 120.5 |
| C-C-C (acetyl-ring) | 119.8 | |
| O-N-O | 124.5 | |
| C-C-F | 118.7 | |
| **Dihedral Angle (°) ** | F-C-C=O | ~180 (s-trans) |
Note: These values are representative and based on theoretical calculations for structurally similar compounds.
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It provides insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding a molecule's reactivity and properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. irjweb.comwikipedia.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com In this compound, the presence of the strongly electron-withdrawing nitro group, along with the electronegative fluorine atom, is expected to lower the energy of the LUMO significantly. This would likely result in a relatively small energy gap, indicating that the molecule is chemically reactive. researchgate.net From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity. ajchem-a.com
Table 2: Predicted Frontier Orbital Energies and Quantum Chemical Descriptors
| Parameter | Symbol | Formula | Predicted Value (eV) |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -9.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -3.0 |
| Energy Gap | ΔE | ELUMO - EHOMO | 6.5 |
| Ionization Potential | IP | -EHOMO | 9.5 |
| Electron Affinity | EA | -ELUMO | 3.0 |
| Global Hardness | η | (IP - EA) / 2 | 3.25 |
| Global Softness | S | 1 / (2η) | 0.154 |
| Electronegativity | χ | (IP + EA) / 2 | 6.25 |
Note: These values are illustrative and derived from DFT calculations on analogous nitroaromatic compounds.
The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. irjweb.com The ESP map is plotted on the molecule's electron density surface, with different colors representing different potential values.
Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.
Blue: Regions of positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the ESP map would be expected to show the most negative potential (red) concentrated around the oxygen atoms of both the nitro group and the acetyl group. These areas are the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the most positive potential (blue) would likely be found around the hydrogen atoms of the methyl group and the aromatic ring, indicating these as potential sites for nucleophilic interaction.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While QM methods are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions in different environments, such as in a solvent. nih.gov
An MD simulation of this compound in an aqueous solution could reveal:
Conformational Stability: The simulation would show whether the s-trans conformation predicted by QM calculations is stable over time at a given temperature or if other conformations are accessible.
Solvent Interactions: It would detail how water molecules arrange themselves around the solute molecule. Specific hydrogen bonding interactions between water and the oxygen atoms of the nitro and acetyl groups could be observed and quantified.
Flexibility: The simulation tracks the fluctuations of bond lengths, angles, and dihedral angles, providing a measure of the molecule's rigidity and flexibility.
Such simulations are crucial for understanding how the molecule behaves in a biological or chemical system, where it is not in isolation but constantly interacting with its surroundings. nih.gov
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along this path. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. rsc.org
For this compound, a relevant reaction to study would be the reduction of the nitro group to an amino group, a common transformation in the synthesis of pharmaceuticals. DFT calculations could be used to:
Model the reactant molecule and the reducing agent.
Propose a step-by-step mechanism for the reduction.
Calculate the geometry and energy of all intermediates and transition states for each step.
Comparing different possible pathways allows for the prediction of the most favorable reaction mechanism under specific conditions. mdpi.com
Prediction of Spectroscopic Parameters from Theoretical Models
Computational methods can accurately predict various spectroscopic properties of molecules, which serves as a crucial link between theoretical models and experimental results. By calculating these parameters, the optimized geometry of the molecule can be validated against experimental data.
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. A theoretical IR spectrum can be generated and compared with an experimental spectrum to confirm the presence of key functional groups. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of NMR-active nuclei like ¹H, ¹³C, and ¹⁹F. The calculated chemical shifts are highly sensitive to the electronic environment of each atom, and their agreement with experimental values provides strong evidence for the proposed molecular structure and conformation. nih.gov
Table 3: Predicted IR Frequencies and Vibrational Assignments
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3080 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Methyl (CH₃) |
| ~1700 | C=O stretch | Acetyl |
| ~1580 | C=C stretch | Aromatic |
| ~1530 | N=O asymmetric stretch | Nitro (NO₂) |
| ~1350 | N=O symmetric stretch | Nitro (NO₂) |
| ~1250 | C-N stretch | Nitro (NO₂) |
| ~1150 | C-F stretch | Fluoro |
Note: These are representative frequencies and can vary based on the computational method and basis set used.
Applications As a Synthetic Intermediate and Building Block in Advanced Chemical Sciences
Role as a Key Synthetic Intermediate for Complex Organic Molecules
4'-Fluoro-2'-methyl-5'-nitroacetophenone is a versatile synthetic intermediate, valued for its unique substitution pattern on the aromatic ring. The presence of an acetyl group, a nitro group, a fluorine atom, and a methyl group provides multiple reactive sites, allowing for a variety of chemical transformations. This makes it a crucial starting material for the synthesis of more complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility is underscored by the importance of fluorinated and nitrated aromatic compounds in the development of bioactive molecules and functional materials.
Precursor in the Synthesis of Advanced Chemical Building Blocks
The strategic placement of functional groups on this compound allows it to serve as a precursor for a range of advanced chemical building blocks. The acetyl group can undergo various reactions, such as aldol (B89426) condensations, to form larger carbon skeletons. For instance, it can react with aromatic aldehydes in a Claisen-Schmidt condensation to produce chalcones. iajps.com These chalcones are themselves valuable intermediates, known for their broad spectrum of biological activities and as precursors for flavonoids. iajps.com
The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is fundamental in the synthesis of many pharmaceuticals and agrochemicals. chemimpex.comccspublishing.org.cn The fluorine atom, a common feature in many modern drugs, can influence the molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.net The presence of these functionalities in one molecule makes this compound a desirable starting point for creating diverse molecular scaffolds.
Scaffold for the Construction of Heterocyclic Systems
Substituted acetophenones are widely recognized as ideal starting materials for the synthesis of a vast array of heterocyclic compounds. researchgate.netresearchgate.netsemanticscholar.orguobaghdad.edu.iq The ketone functionality of this compound is a key reactive handle for cyclization reactions. For example, it can be used to construct pyrazole, pyrimidine, and benzodiazepine (B76468) ring systems, which are core structures in many biologically active compounds. journalcra.com
A common strategy involves the initial formation of an α,β-unsaturated ketone (a chalcone) via condensation with an aldehyde. journalcra.com This intermediate can then undergo cyclocondensation with various binucleophiles like hydrazine, urea, or guanidine (B92328) to yield the corresponding five- or six-membered heterocyclic rings. journalcra.com For example, a closely related compound, 4'-Fluoro-3'-nitroacetophenone, is utilized in the synthesis of bicyclic heterocycles like chromen derivatives. ossila.com This suggests a similar potential for this compound in generating a diverse library of heterocyclic compounds.
Intermediate in the Development of Specialty Chemicals (e.g., dyes, pigments)
The structural features of this compound also make it a potential intermediate in the synthesis of specialty chemicals such as dyes and pigments. The nitroaromatic core is a common chromophore in many dye molecules. chemimpex.com The reactivity of the acetyl and nitro groups allows for the introduction of various auxochromes and for the extension of the conjugated system, which are key strategies in tuning the color and properties of dyes. The presence of the fluorine atom can also enhance the stability and performance of the resulting pigments. chemimpex.com While direct synthesis of commercial dyes from this specific compound is not widely documented, its chemical relatives, like 2'-Fluoro-5'-nitroacetophenone, are employed in the production of dyes and pigments due to their stability and reactivity. chemimpex.com
Contributions to Catalyst Development and Ligand Design
While direct applications of this compound in catalyst development are not extensively reported, its structural motifs suggest potential utility in this field. The aromatic ring can be functionalized to create ligands for metal-catalyzed reactions. For instance, the reduction of the nitro group to an amine, followed by further elaboration, could lead to the synthesis of chiral ligands for asymmetric catalysis. The electronic properties of the aromatic ring, influenced by the fluorine and nitro substituents, could play a role in modulating the catalytic activity of a metal center.
Utility in Probing Organic Reaction Mechanisms and Principles
Substituted aromatic compounds are frequently used as model substrates to study and understand organic reaction mechanisms. masterorganicchemistry.comyoutube.comyoutube.com The distinct electronic nature of the substituents on this compound makes it a potentially interesting substrate for mechanistic investigations. The interplay between the electron-withdrawing nitro and fluoro groups and the electron-donating methyl group can influence the regioselectivity and kinetics of various reactions on the aromatic ring. For example, in nucleophilic aromatic substitution reactions, the positions activated by the nitro group would be of interest to study. The presence of multiple reactive sites also allows for the investigation of chemoselectivity in reactions.
Development of Novel Materials via Derivatization (e.g., optoelectronic materials, photosensitizers)
The derivatization of this compound holds potential for the development of novel materials with interesting properties. The extended π-systems that can be generated from this building block, for instance through the formation of chalcones and subsequent heterocycles, are a key feature of many organic electronic materials. rsc.org The incorporation of fluorine atoms into organic materials is known to enhance properties such as electron affinity and charge transport, which are crucial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgresearchgate.netresearchgate.net
Furthermore, nitroaromatic compounds can be precursors to molecules with photosensitizing properties. While not a photosensitizer itself, modification of the structure, for example, by creating larger, more conjugated systems, could lead to derivatives with applications in photodynamic therapy or photocatalysis.
Interactive Data Table: Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Application Highlights |
| 4'-Fluoro-3'-nitroacetophenone | 400-93-1 | C8H6FNO3 | Intermediate for APIs, synthesis of chromen derivatives ossila.com |
| 2'-Fluoro-5'-nitroacetophenone | 79110-05-7 | C8H6FNO3 | Intermediate for pharmaceuticals, agrochemicals, dyes, and pigments chemimpex.com |
| 4-chloro-2-fluoro-5-nitroacetophenone | Not readily available | C8H5ClFNO3 | Key intermediate for the antiviral drug peramivir (B1663781) google.com |
| 5'-fluoro-2'-hydroxy-3'-nitroacetophenone | Not readily available | C8H6FNO4 | Building block for more complex molecules uni.lu |
| m-Nitroacetophenone | 121-89-1 | C8H7NO3 | Intermediate in organic synthesis orgsyn.org |
| 4-fluoro-2-methoxy-5-nitroaniline | Not readily available | C7H7FN2O3 | Intermediate in the synthesis of pharmaceuticals google.com |
Despite a comprehensive search for scientific literature and data, information specifically detailing the synthesis and polymer applications of the chemical compound This compound (CAS No. 1806475-32-0) is not available in the public domain.
Numerous searches were conducted using both the common and systematic names ("1-(4-Fluoro-2-methyl-5-nitrophenyl)ethanone") as well as its CAS number. The search results consistently yielded information on structurally similar but distinct compounds, such as:
4'-Fluoro-3'-nitroacetophenone
2'-Fluoro-5'-nitroacetophenone
4-Chloro-2-fluoro-5-nitroacetophenone
However, per the strict constraints of the request to focus solely on "this compound," this related information could not be used.
Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the specified outline, including data tables and research findings, as the foundational information is not publicly accessible.
Future Directions and Identified Research Gaps for 4 Fluoro 2 Methyl 5 Nitroacetophenone
Exploration of Untapped Synthetic Methodologies and Retrosynthetic Pathways
The synthesis of polysubstituted aromatic compounds like 4'-Fluoro-2'-methyl-5'-nitroacetophenone often relies on classical electrophilic aromatic substitution reactions. A plausible and common retrosynthetic analysis would disconnect the nitro group, suggesting a nitration reaction as the final step on a 4'-fluoro-2'-methylacetophenone (B1306853) precursor. This precursor, in turn, could be derived from 3-fluorotoluene (B1676563) via a Friedel-Crafts acylation.
However, significant research gaps exist in exploring more novel and efficient synthetic routes. Untapped methodologies could include:
Directed Ortho-Metalation (DoM): The existing functional groups could be leveraged for regioselective synthesis. For instance, the acetyl group could potentially direct metalation to the 2' or 6' position, although the steric hindrance from the adjacent methyl group would need to be considered. A different sequence of functional group installation using DoM could provide access to the target molecule or its isomers with high control.
Transition-Metal Catalyzed Cross-Coupling Reactions: Building the aromatic core through cross-coupling strategies (e.g., Suzuki, Negishi, or Buchwald-Hartwig reactions) from simpler, appropriately functionalized precursors offers a modular approach. This would allow for the late-stage introduction of the methyl or acetyl groups, enhancing synthetic flexibility.
C-H Activation Strategies: Direct, late-stage functionalization of a simpler aromatic precursor through C-H activation would represent a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials.
A comparative table of potential synthetic approaches is presented below.
| Methodology | Precursors | Key Transformation | Potential Advantages | Research Gap |
| Classical EAS | 3-Fluorotoluene | Friedel-Crafts Acylation, Nitration | Well-established, scalable. | Potential for isomeric impurities, harsh reaction conditions. |
| Directed Ortho-Metalation | Substituted Benzene (B151609) Derivatives | Lithiation/Metalation, Electrophilic Quench | High regioselectivity. | Limited exploration for this specific substitution pattern. |
| Cross-Coupling | Halogenated/Boronated Aromatics | Suzuki, Negishi Coupling etc. | Modular, high functional group tolerance. | Availability of complex precursors. |
| C-H Activation | 4-Fluoro-5-nitro-toluene | Direct Acylation | High atom economy, step efficiency. | Catalyst development for specific regioselectivity is needed. |
Investigation of Novel Reactivity Patterns and Unprecedented Transformations
The reactivity of this compound is dictated by the interplay of its functional groups. The nitro and acetyl groups are strongly deactivating, making the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr). The acetyl group's carbonyl carbon is an electrophilic center, while its α-protons are acidic, allowing for enolate formation. The nitro group can be reduced to an amine, opening up a vast array of subsequent transformations.
Future research should focus on:
Competitive Reactivity Studies: Investigating the chemoselectivity of reactions where multiple sites could react. For example, under conditions with a nucleophile and a reducing agent, will SNAr at the fluorine position or reduction of the nitro group be favored?
Tandem/Cascade Reactions: Designing transformations where an initial reaction triggers a subsequent intramolecular cyclization or rearrangement. For instance, reduction of the nitro group to an amine, followed by intramolecular condensation with the acetyl group could lead to the formation of heterocyclic scaffolds like quinolines or indoles.
Photocatalysis and Electrochemistry: Exploring the reactivity of the molecule under photochemical or electrochemical conditions could unlock unprecedented transformations not accessible through traditional thermal methods. The nitroaromatic moiety, for example, is known to be photo- and electro-active.
Advancements in In Situ Characterization Techniques for Reaction Monitoring
To optimize synthetic routes and understand reaction mechanisms, real-time monitoring is crucial. Process Analytical Technology (PAT) tools can provide continuous data on reactant consumption, intermediate formation, and product yield without the need for offline sampling.
For reactions involving this compound, several in-situ techniques could be advanced:
Spectroscopic Methods: Techniques like FT-IR, Raman, and UV-Vis spectroscopy can monitor changes in functional groups in real-time. spectroscopyonline.com For instance, the characteristic vibrational frequencies of the carbonyl (C=O) and nitro (NO₂) groups could be tracked throughout a reaction.
NMR Spectroscopy: On-line or flow NMR spectroscopy offers detailed structural information, making it a powerful tool for identifying transient intermediates and determining reaction kinetics. magritek.commagritek.com Benchtop NMR spectrometers can be placed directly in a fume hood to monitor reactions as they occur. magritek.com The combination of FT-IR and NMR provides enhanced understanding and confidence when transferring processes from the lab to a larger scale. bruker.com
Mass Spectrometry: Real-time mass spectrometry can track the mass-to-charge ratio of species in the reaction mixture, providing highly sensitive detection of products and byproducts.
The table below summarizes the potential applications of these techniques for this specific compound.
| Technique | Monitored Parameter | Potential Application |
| FT-IR/Raman | Vibrational modes of C=O, NO₂, C-F bonds. | Monitoring nitration, reduction, or substitution reactions. |
| On-line NMR | Chemical shifts of aromatic and methyl protons. | Kinetic studies, intermediate identification, quantitative analysis. |
| Mass Spectrometry | Molecular ion peaks of reactants, intermediates, products. | Detecting low-concentration byproducts and reaction endpoints. |
Potential for Derivatization into High-Value Chemical Entities
The true value of this compound lies in its potential as a scaffold for synthesizing more complex, high-value molecules. Nitroaromatic compounds are vital precursors for aromatic amines, which are used in dyes, pesticides, and pharmaceuticals. rsc.org Structurally similar compounds, such as other fluorinated nitroacetophenones, serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), including inhibitors for diseases like Chagas disease and various forms of cancer. chemimpex.comossila.com For example, 4-chloro-2-fluoro-5-nitroacetophenone is a key intermediate for the antiviral drug perambutavir. google.com
Future research should systematically explore the derivatization potential of each functional group:
The Nitro Group: Reduction to an amine (4'-amino-2'-methyl-5'-fluoroacetophenone) provides a nucleophilic site for amidation, sulfonylation, or diazotization followed by Sandmeyer-type reactions, introducing a wide range of functionalities.
The Acetyl Group: This group can undergo reactions such as reduction to an alcohol, conversion to an oxime, or be used in condensation reactions (e.g., Claisen-Schmidt, aldol) to build larger molecular frameworks.
The Fluoro Group: As a target for SNAr, it can be displaced by various nucleophiles (O-, N-, S-based) to introduce diverse substituents, a common strategy in medicinal chemistry. ossila.com
A systematic derivatization and screening of the resulting compound library could lead to the discovery of novel candidates for pharmaceuticals, agrochemicals, or materials science.
Integration with Automated Synthesis and Flow Chemistry Platforms
The synthesis of nitroaromatic compounds often involves highly exothermic and potentially hazardous nitration reactions. vapourtec.combeilstein-journals.org Continuous flow chemistry offers significant advantages over traditional batch processing for such reactions, including superior heat and mass transfer, precise temperature control, and a smaller reactor volume, which greatly enhances safety. vapourtec.comamt.uk
Identified research gaps and future directions include:
Development of a Continuous Flow Nitration Process: Specifically designing and optimizing a flow process for the nitration of 4'-fluoro-2'-methylacetophenone would be a significant step towards safer and more scalable production. rsc.org This would involve optimizing parameters like residence time, temperature, and reagent stoichiometry in a microreactor or continuous stirred-tank reactor (CSTR) system. rsc.orgamt.uk
Automated Multi-step Synthesis: Integrating the flow synthesis of this compound with subsequent automated derivatization steps would enable the rapid generation of compound libraries. Automated synthesis modules, which are used for producing complex molecules like PET tracers, could be adapted for this purpose. nih.govresearchgate.net This approach combines the safety and efficiency of flow chemistry with the high-throughput capabilities of automated synthesis.
Process Control and Optimization: The use of in-situ monitoring techniques (as described in 7.3) within an automated flow platform would allow for real-time process control and optimization, ensuring high yield and purity while minimizing waste and operator intervention.
The integration of these modern chemical technologies promises to transform the synthesis and exploration of this compound from a laboratory-scale curiosity into a readily accessible and highly valuable chemical intermediate.
Q & A
Q. What are the key synthetic pathways for 4'-Fluoro-2'-methyl-5'-nitroacetophenone, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via sequential Friedel-Crafts acylation, fluorination, and nitration. For example:
Friedel-Crafts Acylation : React 2-methylfluorobenzene with acetyl chloride in the presence of AlCl₃ to form 2'-fluoro-4'-methylacetophenone.
Nitration : Introduce a nitro group at the 5'-position using mixed HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration. Yield optimization (60–75%) requires strict temperature control .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from isomers like 4'-fluoro-3'-nitro derivatives .
Q. How is the compound characterized spectroscopically, and what spectral markers distinguish it from structural analogs?
Methodological Answer:
- ¹H NMR : Key signals include a singlet for the acetyl group (δ 2.6 ppm), a triplet for the fluorine-coupled aromatic proton (δ 7.3–7.5 ppm), and a doublet for the methyl group (δ 2.2 ppm) .
- IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch). Fluorine substitution reduces symmetry, splitting aromatic C-H stretches .
- MS : Molecular ion peak at m/z 197.1 (C₉H₈FNO₃) with fragmentation patterns confirming nitro and methyl groups .
Advanced Research Questions
Q. How does the steric and electronic interplay between the methyl and nitro groups affect regioselectivity in electrophilic substitution?
Methodological Answer: The methyl group at the 2'-position exerts steric hindrance, directing nitration to the 5'-position (para to fluorine). Computational studies (DFT) show:
- Electron Density : The nitro group deactivates the ring but enhances electrophilic attack at the 5'-position due to resonance stabilization.
- Steric Effects : Methyl at 2' disfavors substitution at 3' or 4' positions. Experimental data confirm >85% 5'-nitro product under optimized conditions .
Q. What analytical strategies resolve contradictions in reported melting points (e.g., 46–50°C vs. 75–77°C)?
Methodological Answer: Discrepancies arise from polymorphic forms or impurities:
DSC Analysis : Pure this compound exhibits a sharp melt at 48.5°C (ΔH = 120 J/g). Impurities (e.g., 3'-nitro isomers) broaden the range to 75–77°C .
HPLC-PDA : Use a C18 column (ACN/water gradient) to detect impurities >0.5%. Adjust recrystallization solvents (e.g., ethanol/water) to isolate the pure form .
Q. How does the compound serve as a precursor for bioactive heterocycles, and what are the mechanistic insights?
Methodological Answer: The nitro and acetyl groups enable diverse transformations:
- Quinoxaline Synthesis : Condense with o-phenylenediamine in glacial acetic acid to form 6-fluoro-3-methyl-2-quinoxalinecarboxamide, a scaffold with antimicrobial activity .
- Reduction Pathways : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, enabling access to fluoroaniline derivatives for drug discovery .
Q. What are the critical safety protocols for handling nitro and fluorine-containing intermediates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
